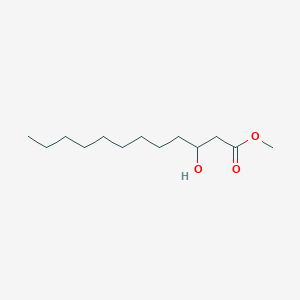

Methyl 3-hydroxydodecanoate

Vue d'ensemble

Description

Methyl 3-hydroxydodecanoate is a compound that can be synthesized through various chemical processes. It is a type of fatty acid methyl ester with a hydroxyl group on the third carbon of the dodecanoic acid chain. This compound is of interest due to its potential applications in the production of polymers, pharmaceuticals, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of methyl 3-hydroxydodecanoate and related compounds has been explored in several studies. For instance, a novel method for producing enantiomerically pure R-3-hydroxyalkanoic acids and their methyl esters, which include methyl 3-hydroxydodecanoate, was developed using hydrolytic degradation of polyhydroxyalkanoate synthesized by Pseudomonas putida . Additionally, the synthesis of methyl 3-hydroxytetradecanoate, a similar compound, was achieved using porcine pancreas lipase catalyzed hydrolysis, demonstrating the potential for enzymatic methods in producing such compounds .

Molecular Structure Analysis

The molecular structure of methyl 3-hydroxydodecanoate includes a hydroxyl group that imparts certain chemical properties, such as increased polarity compared to its non-hydroxylated counterparts. The presence of this functional group can influence the interfacial behavior of the molecule, as observed in studies of methyl hydroxyhexadecanoates, which are structurally related .

Chemical Reactions Analysis

Methyl 3-hydroxydodecanoate can undergo various chemical reactions due to the presence of both ester and hydroxyl functional groups. For example, the hydroxyl group can be involved in reactions such as esterification and oxidation, while the ester group can participate in hydrolysis and transesterification reactions. The synthesis of methyl 16-trideuteriohexadecanoate, although not the same compound, provides insight into the types of reactions that can be performed on similar methyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-hydroxydodecanoate are influenced by its molecular weight and functional groups. For instance, the study on polymers from fatty acids, including methyl ω-hydroxytetradecanoic acid, reveals how molecular weight affects the material's tensile properties and thermal behavior . The brittleness or ductility of the material can be adjusted by altering the molecular weight, which is relevant for the application of methyl 3-hydroxydodecanoate in polymer synthesis.

Applications De Recherche Scientifique

Chemical Analysis and Lipopolysaccharide Determination Methyl 3-hydroxydodecanoate and related compounds have been utilized in the chemical analysis of lipopolysaccharides. Techniques such as gas chromatography-mass spectrometry leverage these compounds for the detection and characterization of lipopolysaccharides in various environments, including bacteria-contaminated products (Mielniczuk et al., 1992).

Biosynthesis and Pheromone Research Studies have investigated the biosynthesis of 3-hydroxy fatty acids, including methyl 3-hydroxydodecanoate, in relation to pheromone components of certain species like the female mallard duck. This research provides insights into the enzymatic processes involved in the production of these hydroxy acids (Kolattukudy & Rogers, 1987).

Chemical Recycling of Plastics An innovative application of methyl 3-hydroxydodecanoate is in the chemical recycling of plastics. For example, the treatment of nylon-12 with supercritical methanol, in the presence of glycolic acid, converts it to methyl ω-hydroxydodecanoate. This method represents a potential solution for managing plastic waste efficiently (Kamimura et al., 2014).

Biomedical Research and Tissue Engineering Methyl 3-hydroxydodecanoate and related hydroxy fatty acids play a significant role in biomedical research, especially in tissue engineering. Their biocompatibility and involvement in the cellular response to polyhydroxyalkanoates degradation products make them valuable for developing biomaterials for medical applications (Sun et al., 2007).

Production of Chiral Compounds Methyl 3-hydroxydodecanoate has been used in methods for producing enantiomerically pure compounds. Processes like hydrolysis of poly(hydroxyalkanoate) copolymers and subsequent distillation yield high-purity 3-hydroxyalkanoic acid methylesters, which are valuable in stereochemical studies and pharmaceutical applications (de Roo et al., 2002).

Antifungal Applications The antifungal properties of compounds like 3-hydroxydodecanoic acid, closely related to methyl 3-hydroxydodecanoate, have been explored. These compounds, found in certain lactobacilli, exhibit antimicrobial activity against molds and yeasts, presenting potential applications in controlling fungal infections (Sjögren et al., 2003).

Bioplastic Production and Biodegradability Methyl 3-hydroxydodecanoate derivatives are instrumental in producing bioplastics like polyhydroxyalkanoates. These materials are biodegradable and suitable for various applications, from medical devices to environmentally friendly packaging solutions (Chen & Wu, 2005).

Mécanisme D'action

Safety and Hazards

Safety measures for handling Methyl 3-hydroxydodecanoate include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

methyl 3-hydroxydodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993650 | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxydodecanoate | |

CAS RN |

72864-23-4 | |

| Record name | Methyl-3-hydroxydodec-5-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxydodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

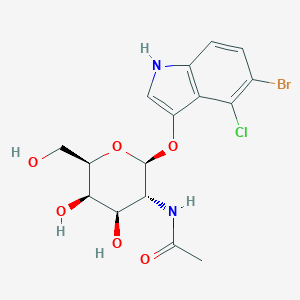

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methyl 3-hydroxydodecanoate in the context of the provided research?

A1: Methyl 3-hydroxydodecanoate is identified as one of the three monomers present in the polyhydroxyalkanoate (PHA) produced by Pseudomonas putida MTCC 2475 when utilizing sugars derived from potato peel waste []. This is significant because it showcases the bacterium's ability to synthesize medium-chain-length PHAs from a sustainable and inexpensive feedstock. This has important implications for the development of biodegradable plastics from renewable resources.

Q2: How was the presence of methyl 3-hydroxydodecanoate confirmed in the produced PHA?

A2: The researchers used a combination of analytical techniques to characterize the PHA produced by Pseudomonas putida MTCC 2475. Gas chromatography-mass spectrometry (GC-MS) was employed to identify the individual monomers present in the polymer, including methyl 3-hydroxydodecanoate []. This technique separates and identifies molecules based on their mass-to-charge ratio, providing strong evidence for the presence of specific monomers within the PHA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)